An In-depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate
An In-depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). This branched-chain ester is a versatile compound utilized predominantly as a plasticizer, solvent, and emollient in various industrial and cosmetic formulations.[1][2] Its low volatility, hydrophobic nature, and favorable safety profile make it a valuable ingredient in a range of products.[1] This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis via Fischer esterification, and outlines its key functionalities.
Chemical and Physical Properties
2-Ethylhexyl 3,5,5-trimethylhexanoate is a colorless liquid with a characteristically low volatility.[1] Its branched alkyl structure contributes to its hydrophobic nature and low solubility in water.[1] The compound is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1]
Identification
| Property | Value |
| Chemical Name | 2-Ethylhexyl 3,5,5-trimethylhexanoate |
| CAS Number | 70969-70-9 |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.45 g/mol [2] |
| Synonyms | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester; Ethylhexyl Isononanoate[1] |
Physicochemical Data
| Property | Value |
| Physical State | Liquid[2] |
| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 134.00 °C (273.00 °F) TCC (estimated) |
| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (estimated) |
| Water Solubility | Low[1] |
| logP (o/w) | 6.20 (estimated) |
Note: Some physical properties are estimated based on available data for structurally similar compounds.
Synthesis
The primary method for synthesizing 2-Ethylhexyl 3,5,5-trimethylhexanoate is through the Fischer esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol in the presence of an acid catalyst.
Synthesis Workflow
Caption: Fischer Esterification workflow for the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate.
Experimental Protocol: Fischer Esterification
This protocol provides a generalized procedure for the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate.
Materials:
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3,5,5-trimethylhexanoic acid
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2-ethylhexanol
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Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
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Toluene (optional, for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 3,5,5-trimethylhexanoic acid and a molar excess (typically 1.5 to 2 equivalents) of 2-ethylhexanol.
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Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
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Heating: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the amount of water collected.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-Ethylhexyl 3,5,5-trimethylhexanoate.
Applications
The primary applications of 2-Ethylhexyl 3,5,5-trimethylhexanoate are based on its physical properties as a non-aqueous solvent and emollient.
Logical Relationship of Applications
Caption: Relationship between the core properties and applications of 2-Ethylhexyl 3,5,5-trimethylhexanoate.
Detailed Applications
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Cosmetics and Personal Care: Due to its emollient properties, it is widely used in skincare and cosmetic formulations. It helps to soften and smooth the skin by forming a non-greasy, protective layer that reduces water loss.
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Plastics and Polymers: It acts as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to make it softer and more flexible.[1]
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Solvents and Coatings: Its low volatility and good solvency for various resins make it suitable for use in coatings, inks, and other industrial formulations.[1]
Safety Information
Based on available safety data, 2-Ethylhexyl 3,5,5-trimethylhexanoate is considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Ethylhexyl 3,5,5-trimethylhexanoate is a commercially significant ester with a well-defined set of chemical and physical properties that make it suitable for a range of applications, particularly in the cosmetics and polymer industries. Its synthesis is straightforward, typically involving a Fischer esterification reaction. Understanding its properties and synthesis is crucial for its effective utilization in research, development, and industrial manufacturing.
